molecular formula C28H51NO5 B119060 L-Valine Orlistat CAS No. 1243107-50-7

L-Valine Orlistat

Cat. No. B119060
M. Wt: 481.7 g/mol
InChI Key: BKBOLZATQOJKKM-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine Orlistat is a biochemical used for proteomics research . It has a molecular formula of C28H51NO5 and a molecular weight of 481.71 . L-Valine is an essential amino acid that cannot be synthesized by the body and must be obtained through dietary sources or supplementation .


Synthesis Analysis

The production of L-Valine has been achieved through the engineering of microbial cells . The process involves the use of model organisms in fermentation, but optimal production has often been limited due to metabolic imbalance in recombinant strains . Current advances in engineering microbial cell factories have been developed to address and overcome major challenges in the L-Valine production process .


Molecular Structure Analysis

The structural and electronic properties of crystalline L-Valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of valine are similar at zero pressure . High pressure leads to various changes in molecular structure and electronic properties .


Chemical Reactions Analysis

The production of L-Valine involves a complex network of reactions and pathways, including the NADPH requirement for the L-Valine synthesis . The process has been optimized through network analysis and engineering of microbial cell factories .


Physical And Chemical Properties Analysis

The physicochemical properties of L-Valine have been studied using first-principles calculations . The results showed that the electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals, which is manifested as various deformations of molecules .

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBOLZATQOJKKM-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649380
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine Orlistat

CAS RN

1243107-50-7
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.